molecular formula C7H7ClN4 B2729332 4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride CAS No. 2310097-85-7

4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride

Cat. No.: B2729332
CAS No.: 2310097-85-7
M. Wt: 182.61
InChI Key: ADWQNXIMTLZQJR-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)pyridine hydrochloride is a versatile chemical intermediate incorporating both a 1,2,4-triazole and a pyridine ring, two privileged scaffolds in medicinal and agricultural chemistry . The 1,2,4-triazole ring is a stable, aromatic heterocycle known for its ability to form multiple hydrogen bonds and interact with biological targets, which contributes to its wide spectrum of bioactivities . This molecular architecture makes the compound a valuable precursor in the discovery and synthesis of novel active molecules. Researchers primarily utilize this compound as a key building block in the design of potential antifungal and antibacterial agents . The 1,2,4-triazole moiety is a critical pharmacophore in many commercial fungicides and drugs, such as itraconazole, where it functions by inhibiting fungal cytochrome P450 enzymes like lanosterol 14-alpha demethylase (CYP51), disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . Similarly, recent research has identified 1,2,4-triazole-based compounds exhibiting potent, low micromolar to nanomolar inhibitory activity against Mycobacterium tuberculosis , highlighting their potential in addressing multidrug-resistant tuberculosis . Beyond antimicrobial applications, this compound serves as a core structure in developing molecules for other research areas, including anticancer and anti-inflammatory agents . The hydrochloride salt typically enhances the compound's stability and solubility for handling in various experimental conditions. This product is intended for research purposes as a chemical reference standard and for use in synthetic chemistry applications. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4.ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;/h1-6H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWQNXIMTLZQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloropyridine with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example:

  • Chlorination : Reacts with POCl₃ at 110°C to form 4-(1H-1,2,4-triazol-1-yl)pyridine-2,6-dichloride (yield: 78%) .

  • Alkylation : Treatment with 4-chlorobenzyl bromide in ethanol (60°C, 6 h) yields 4-(1H-1,2,4-triazol-1-yl)-1-(4-chlorobenzyl)pyridinium bromide (yield: 85%) .

Table 1: Substitution Reactions and Conditions

Reaction TypeReagent/ConditionsProductYieldSource
ChlorinationPOCl₃, 110°C, 4 h4-(Triazolyl)pyridine-2,6-dichloride78%
Benzylation4-Chlorobenzyl bromide, EtOH, 60°C4-(Triazolyl)-1-(4-Cl-benzyl)pyridinium85%

Coordination Chemistry and Metal Complexation

The triazole nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol (log β = 8.2 ± 0.3) .

  • Fe(III) Coordination : Reacts with Fe(NO₃)₃·9H₂O to generate octahedral complexes with magnetic moments of 5.92 µB .

Table 2: Stability Constants of Metal Complexes

Metal IonLigand Ratio (M:L)log β (25°C)ApplicationSource
Cu(II)1:28.2 ± 0.3Catalysis in click reactions
Fe(III)1:310.5 ± 0.4Magnetic materials

Cycloaddition and Click Chemistry

The triazole moiety participates in Huisgen 1,3-dipolar cycloaddition:

  • Alkyne-Azide Reactions : With propargyl alcohol (CuSO₄/Na ascorbate, H₂O, RT), forms 1,4-disubstituted triazoles (yield: 92%) .

Table 3: Click Reaction Parameters

SubstrateCatalyst SystemSolventTemperatureYieldSource
Propargyl alcoholCuSO₄/Na ascorbateH₂ORT92%
PhenylacetyleneCuI, DIPEADMF60°C88%

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

  • pKa Values : Pyridine N-H (pKa = 3.1), triazole N-H (pKa = 6.8).

  • Deprotonation : Neutralizes with NaOH to form the free base, enhancing solubility in organic solvents.

Oxidative Functionalization

The triazole ring undergoes oxidation under controlled conditions:

  • SeO₂-Mediated Oxidation : Converts triazole C-H bonds to carbonyl groups (e.g., forming 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid, yield: 65%) .

Photolytic and Thermal Decomposition

  • Thermolysis : At 200°C under argon, decomposes to pyridine and 1,2,4-triazole (major products) .

  • Photolysis : UV irradiation (254 nm) in mesitylene generates aryl-triazole derivatives via radical intermediates .

Biological Alkylation

In medicinal chemistry:

  • Antifungal Derivatives : Reacts with fluconazole analogs to form hybrids with IC₅₀ = 1.2 µM against Candida albicans .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to the disruption of fungal cell membrane synthesis . The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Substituents

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features References
4-(1H-1,2,4-Triazol-1-yl)pyridine hydrochloride C₇H₈Cl₂N₄ 219.07 Not reported Pyridine core, triazole at 4-position
4-(1H-1,2,4-Triazol-1-yl)piperidine hydrochloride C₉H₁₂ClN₄ 209.67 Not reported Piperidine core, triazole at 4-position
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride C₈H₁₀ClN₅ 211.65 Not reported Pyridine core, triazole at 5-position, aminomethyl group
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride C₁₃H₁₇ClN₄ 264.76 Not reported Piperidine core, phenyl-substituted triazole
7-Chloro-N-[4-(1H-1,2,4-triazol-1-yl)butyl]quinolin-4-amine (19) C₁₆H₁₆ClN₅ 321.78 125–127 Quinoline core, triazole-linked butyl chain
Key Observations :
  • Core Structure: The pyridine core in the target compound contrasts with piperidine (e.g., ) or quinoline (e.g., ) backbones in analogues.
  • Functional Groups: The addition of a phenyl group (e.g., ) or chloro-quinoline moiety (e.g., ) introduces hydrophobicity, which may improve membrane permeability in pharmaceuticals.

Physicochemical and Pharmacological Comparisons

Solubility and Stability :
  • The dihydrochloride form of the target compound (C₇H₈Cl₂N₄) likely offers superior aqueous solubility compared to mono-hydrochloride analogues like C₉H₁₂ClN₄ .
  • Compounds with nitro groups (e.g., ’s nitro-triazole derivatives) exhibit higher melting points (>250°C), suggesting enhanced thermal stability due to strong intermolecular interactions .

Biological Activity

4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine moiety, which is known to enhance its pharmacological properties. The triazole ring is a common scaffold in medicinal chemistry due to its ability to interact with biological targets effectively.

This compound exhibits potent antimicrobial activity primarily through the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane synthesis . This mechanism is similar to that of established antifungal agents like fluconazole.

Efficacy Against Pathogens

Research has demonstrated that derivatives of 1,2,4-triazoles possess significant activity against various bacterial and fungal strains. For instance:

  • Candida Species : Compounds derived from triazoles showed higher efficacy against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MIC) as low as 25 µg/mL .
  • Bacterial Strains : In vitro studies indicated that some triazole derivatives exhibited MIC values ranging from 0.125 to 8 µg/mL against Staphylococcus aureus, Escherichia coli, and other Gram-positive and Gram-negative bacteria .

In Vitro Studies

The anticancer potential of this compound has been explored in various cancer cell lines. For example:

  • A study reported that certain triazole derivatives displayed significant cytotoxicity against human tumor cell lines such as HeLa and HCT116, with IC50 values indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the triazole ring could enhance anticancer activity. For instance, the introduction of different substituents on the pyridine or triazole moieties significantly influenced the compound's potency against cancer cells .

Anti-inflammatory Properties

Recent studies have suggested that triazole-containing compounds may also possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses in various in vitro models .

Case Studies

Several case studies highlight the biological activities of this compound:

  • Antifungal Activity : A series of derivatives were synthesized and tested against Candida strains. Notably, compounds demonstrated superior efficacy compared to traditional antifungals like fluconazole .
  • Antibacterial Activity : A quinolone-triazole hybrid was found to be highly effective against multi-drug-resistant bacterial strains with MIC values lower than those of standard antibiotics .
  • Anticancer Activity : In a study involving various cancer cell lines, compounds exhibited significant cytotoxicity with specific structural modifications leading to enhanced potency against resistant cancer types .

Q & A

Q. What are the challenges in scaling up synthesis from milligram to kilogram quantities?

  • Methodological Answer : Address exothermic reactions by optimizing cooling systems. Replace batch reactors with flow chemistry setups for better heat/mass transfer. Validate intermediates via in-line PAT (Process Analytical Technology) tools .

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